molecular formula C13H20N2O2 B3290919 Tert-butyl 2-aminobenzyl(methyl)carbamate CAS No. 868783-63-5

Tert-butyl 2-aminobenzyl(methyl)carbamate

Cat. No.: B3290919
CAS No.: 868783-63-5
M. Wt: 236.31 g/mol
InChI Key: XDVPWOBOBAYXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-aminobenzyl(methyl)carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, an aminobenzyl group, and a methylcarbamate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminobenzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminobenzyl(methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted carbamates or amines.

    Oxidation: Formation of oxidized carbamates.

    Reduction: Formation of reduced amines.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Tert-butyl 2-aminobenzyl(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-aminobenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the formation of enzyme-inhibitor complexes and subsequent changes in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-aminobenzyl(methyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of complex molecules and as a versatile reagent in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVPWOBOBAYXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182177
Record name 1,1-Dimethylethyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868783-63-5
Record name 1,1-Dimethylethyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868783-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl-(2-nitro-benzyl)-carbamic acid tert-butyl ester (2.0 g, 7.5 mmol) and 10% Pd—C (100 mg) in methanol (150 mL) was stirred for 12 h under a hydrogen atmosphere. The catalyst was removed by filtration and the solvent evaporated to give methyl-(2-amino-benzyl)-carbamic acid tert-butyl ester (1.58 g, 6.8 mmol, 91%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-aminobenzyl(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-aminobenzyl(methyl)carbamate
Reactant of Route 3
Tert-butyl 2-aminobenzyl(methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-aminobenzyl(methyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-aminobenzyl(methyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-aminobenzyl(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.